Methyl 6-bromo-1-benzofuran-2-carboxylate is a complex organic compound classified under the benzofuran family. It features a bromine atom, a benzofuran ring, and an ester functional group, which contribute to its unique chemical properties and potential applications in various fields of research.
Methyl 6-bromo-1-benzofuran-2-carboxylate is classified as an organic compound, specifically an ester derived from benzofuran. It is recognized for its potential biological activity and serves as a precursor in synthetic organic chemistry.
The synthesis of methyl 6-bromo-1-benzofuran-2-carboxylate typically involves several key steps, including bromination and esterification. Common methods include:
A typical synthesis route may start with the preparation of 1-benzofuran-2-carboxylic acid, followed by bromination at the 6-position. The reaction conditions often require specific solvents like chloroform or acetic acid and controlled temperatures to achieve high yields .
The molecular structure of methyl 6-bromo-1-benzofuran-2-carboxylate consists of a benzofuran core with a bromine atom at the 6-position and a methoxycarbonyl group at the 2-position.
Methyl 6-bromo-1-benzofuran-2-carboxylate can participate in various chemical reactions:
The reactions are typically facilitated by appropriate catalysts and solvents, with yields varying based on the conditions employed.
The mechanism of action for methyl 6-bromo-1-benzofuran-2-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The presence of the bromine atom and carboxylate group allows for potential binding interactions that may influence biological pathways.
Research indicates that compounds like methyl 6-bromo-1-benzofuran-2-carboxylate may exhibit antimicrobial or anticancer properties, although specific mechanisms remain to be fully elucidated .
Methyl 6-bromo-1-benzofuran-2-carboxylate is typically characterized as a solid with specific melting points depending on purity and synthesis method.
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of synthesized compounds .
Methyl 6-bromo-1-benzofuran-2-carboxylate has several scientific applications:
This compound represents a significant area of interest within organic chemistry, particularly for researchers focusing on synthetic methodologies and biological applications.
The benzofuran scaffold represents a privileged structure in medicinal chemistry due to its unique combination of aromatic character and heterocyclic functionality. This bicyclic system consists of fused benzene and furan rings, creating a planar, electron-rich framework that readily interacts with biological targets. The oxygen atom within the furan ring provides hydrogen-bond accepting capabilities, while the extended π-system enables hydrophobic and stacking interactions with protein domains. These features make benzofuran derivatives particularly valuable in the design of enzyme inhibitors and receptor modulators with enhanced binding affinity and selectivity [2] [8].
Table 1: Key Structural Features of Benzofuran Derivatives and Their Biological Implications
Structural Element | Physicochemical Property | Biological Significance |
---|---|---|
Furan oxygen | Hydrogen-bond acceptor | Facilitates interactions with enzyme active sites |
Planar fused ring system | Enhanced π-π stacking capability | Promotes intercalation into protein domains |
Aromatic framework | Lipophilicity (LogP 2.98) [3] | Improves membrane permeability |
C2-carboxylate group | Versatile derivatization handle | Enables structural diversification |
Methyl 6-bromo-1-benzofuran-2-carboxylate exemplifies these properties, with its methyl ester group serving as a crucial synthetic handle for further structural elaboration. The ester functionality at C2 can be readily hydrolyzed to carboxylic acid or transformed into amides, hydrazides, and other derivatives, enabling medicinal chemists to fine-tune pharmacological properties. This versatility has led to benzofuran incorporation in numerous therapeutic agents, spanning antimicrobials, anticancer drugs, and central nervous system modulators [2] [5]. The structural rigidity of the benzofuran core also reduces conformational entropy upon binding to biological targets, resulting in higher binding affinity compared to more flexible scaffolds.
Halogenation, particularly bromination, serves as a strategic molecular modification that profoundly influences the bioactivity profile of benzofuran derivatives. The introduction of a bromine atom at the C6 position of the benzofuran scaffold, as exemplified in methyl 6-bromo-1-benzofuran-2-carboxylate, imparts several key advantages for drug discovery and development:
Electronic Modulation: Bromine's electron-withdrawing character (Hammett constant σₚ = 0.23) induces subtle electronic redistribution throughout the aromatic system, enhancing the compound's ability to participate in halogen bonding interactions with biological targets. This effect is particularly pronounced at the C6 position due to its proximity to the oxygen heteroatom [5] [7].
Lipophilicity Enhancement: The bromine atom significantly increases molecular lipophilicity, as evidenced by the calculated LogP value of 2.98 for methyl 6-bromo-1-benzofuran-2-carboxylate [3]. This enhanced lipophilicity improves membrane permeability and bioavailability, crucial factors for central nervous system penetration and intracellular target engagement.
Synthetic Versatility: The C6-bromine serves as an excellent synthetic handle for further structural diversification through transition metal-catalyzed cross-coupling reactions. This allows efficient access to diverse analogs via Suzuki, Stille, and Buchwald-Hartwig reactions, enabling comprehensive structure-activity relationship studies [8].
Table 2: Comparative Analysis of Brominated Benzofuran Regioisomers
Compound | Bromine Position | Key Physicochemical Properties | Biological Implications |
---|---|---|---|
Methyl 6-bromo-1-benzofuran-2-carboxylate | C6 | LogP = 2.98; MW = 255.07 g/mol | Enhanced binding to epigenetic targets |
Methyl 5-bromobenzo[b]furan-2-carboxylate | C5 | MW = 255.07 g/mol [1] | Altered electronic distribution |
Methyl 7-bromo[b]benzofuran-2-carboxylate | C7 | MW = 255.07 g/mol [1] | Different steric presentation |
Methyl 4-bromo-1-benzofuran-2-carboxylate | C4 | MW = 255.07 g/mol [1] | Distinct metabolic stability profile |
The position of bromination significantly influences biological activity, as demonstrated by comparative studies of benzofuran regioisomers. Methyl 6-bromo-1-benzofuran-2-carboxylate exhibits distinct binding characteristics compared to its 4-, 5-, and 7-bromo counterparts, highlighting the importance of regioselective substitution for target specificity [1] [8]. This positional effect stems from differences in electronic distribution, steric accessibility, and molecular dipole moments, which collectively determine how these compounds interact with biological macromolecules.
Methyl 6-bromo-1-benzofuran-2-carboxylate has emerged as a strategically important building block in epigenetics research, particularly in the development of novel lysine acetyltransferase (KAT) inhibitors. Its structural features make it an ideal precursor for synthesizing compounds that target KAT6A and KAT6B – epigenetic regulators frequently amplified in various cancers, including breast cancer (12-15% prevalence), bladder urothelial carcinoma, and lung adenocarcinomas [4]. The compound's significance stems from three key attributes:
Optimal Molecular Geometry: The planar benzofuran core with orthogonal carboxylate functionality mimics structural elements of natural acetyl coenzyme A (AcCoA), enabling competitive binding within the conserved AcCoA binding pocket of KAT enzymes. Docking studies reveal that the 6-bromo substituent enhances hydrophobic contacts with a subpocket of the KAT6A binding site, while the ester carbonyl forms critical hydrogen bonds with backbone amides of Arg660 and Ser690 [4].
Facile Derivatization Potential: The methyl ester and bromine functionalities serve as orthogonal synthetic handles for structural diversification. Medicinal chemistry optimization campaigns have leveraged these sites to develop potent analogs, exemplified by the discovery of BAY-184 – an acylsulfonamide-benzofuran derivative identified as a nanomolar KAT6A/B inhibitor (IC₅₀ < 100 nM) [4]. The compound's tractability was demonstrated in high-throughput screening where it emerged among the most promising hits from a library of four million compounds.
Proof-of-Concept Validation: Methyl 6-bromo-1-benzofuran-2-carboxylate derivatives have demonstrated compelling epigenetic modulation in cellular assays. These compounds reduce histone H3 lysine 23 acetylation (H3K23Ac) – a key epigenetic marker associated with oncogene expression. The observed cellular activity (e.g., ER reporter assay IC₅₀ = 3.9 μM for early analogs) establishes this chemotype as a viable starting point for developing targeted cancer therapeutics [4].
Table 3: Methyl 6-Bromo-1-Benzofuran-2-Carboxylate Derivatives in Epigenetic Drug Discovery
Derivative/Probe | Structural Features | Target Profile | Research Application |
---|---|---|---|
Screening hit 1 (Cluster 1) | Acylsulfonamide-benzofuran | KAT6A inhibitor (IC₅₀ < 100 nM) | HTS lead identification |
BAY-184 (29) | Optimized acylsulfonamide | KAT6A/B tool compound | In vivo proof-of-concept |
WM-1119 | Acyl-hydrazine sulfonamide | KAT6AB inhibitor (>200-fold selectivity) | Reference chemical probe |
CTx-648/PF-9363 | Benzoxazol-aryl sulfonamide | Pan-KAT inhibitor | Clinical phase I candidate |
The compound's significance extends beyond KAT inhibition, serving as a versatile scaffold for developing anticancer agents with diverse mechanisms of action. Its balanced molecular weight (255.07 g/mol) and lipophilicity (LogP ≈ 2.98) align with lead-like properties, facilitating optimization of absorption and distribution characteristics. Commercial availability in various quantities (100 mg to 5 g) further supports its utility as a research tool, enabling rapid exploration of structure-activity relationships in both academic and industrial settings [2]. Research continues to explore its incorporation into bifunctional molecules that simultaneously target epigenetic regulators and other cancer-relevant pathways.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2